2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide
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Description
2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide is a useful research compound. Its molecular formula is C19H18F3N3O3S and its molecular weight is 425.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is structurally similar to 2- (benzo [ d ]thiazol-2-yl)phenol , which has been used as a luminescent material . .
Mode of Action
It is known that the compound has good thermal stability and electrochemical stability . In solution, due to the characteristic of excited state intramolecular proton transfer (ESIPT), it exhibits green emission . After coordination with difluoroboron, a significant blue shift and enhanced emission are observed due to restricted conformational changes .
Biochemical Pathways
It is known that the compound can undergo a condensation reaction with 4-acetamidobenzaldehyde to afford tridentate schiff bases . It also reacts with 2,4,6-trichloro 1,3,5-triazine to give 2- (4-methoxybenzothiazol-2′-ylamino)-4- (phenylthioureido)-6- (substitutedthioureido)-1,3,5-triazines .
Result of Action
The compound has been used as a luminescent material . It has been successfully used as a dopant emitter in organic light-emitting diodes (OLEDs) . All doped devices exhibit strong emission, low turn-on voltage (3.9-4.8 V), and the EL performance of the difluoroboron doped devices is superior to the ligand .
Properties
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3S/c1-25(18-24-17-14(27-2)8-5-9-15(17)29-18)11-16(26)23-10-12-6-3-4-7-13(12)28-19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNXJRLCTGHMMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CC=C1OC(F)(F)F)C2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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